molecular formula C13H10ClFO2 B6381319 2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% CAS No. 1261983-15-6

2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95%

Cat. No. B6381319
CAS RN: 1261983-15-6
M. Wt: 252.67 g/mol
InChI Key: FZNQZOXJVNIQMF-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% (2C5F4MPP) is an organic compound with a wide range of applications in the field of scientific research. It is a colorless to pale yellow liquid with a molecular weight of 254.63 g/mol and a boiling point of 227°C. It is a chlorinated phenol derivative with a high purity of 95%, which makes it an ideal compound for use in laboratory experiments.

Mechanism of Action

2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It does this by binding to the enzyme and preventing it from catalyzing the reaction. This inhibition can be used to study the structure and function of enzymes, as well as to develop new drugs.
Biochemical and Physiological Effects
2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to interact with certain proteins and affect their activity. In addition, it has been found to have antioxidant properties and to possess anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a colorless to pale yellow liquid with a high purity of 95%, which makes it an ideal compound for use in laboratory experiments. It is also relatively stable and can be synthesized using a multi-step procedure. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

The use of 2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% in scientific research has been limited so far, but there are several potential future directions. It could be used in the development of new drugs, as well as in the study of the structure and function of proteins. It may also be used to study the biochemical and physiological effects of other compounds. In addition, it could be used in the synthesis of pharmaceuticals and in the study of enzyme inhibitors. Finally, it could be used in the development of new materials and in the study of antioxidant properties.

Synthesis Methods

2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% can be synthesized using a multi-step procedure involving the reaction of 3-fluoro-4-methoxyphenol with chlorine in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent the formation of unwanted side products. The reaction is then followed by a purification step to obtain the desired compound in a high purity.

Scientific Research Applications

2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol, 95% is used in a wide range of scientific research applications, including in the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as an inhibitor of enzymes. It has also been used in the study of the structure and function of proteins and the development of new drugs.

properties

IUPAC Name

2-chloro-5-(3-fluoro-4-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO2/c1-17-13-5-3-8(6-11(13)15)9-2-4-10(14)12(16)7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNQZOXJVNIQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685987
Record name 4-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-fluoro-4-methoxyphenyl)phenol

CAS RN

1261983-15-6
Record name 4-Chloro-3'-fluoro-4'-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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